HMT1 protein - 148769-36-2

HMT1 protein

Catalog Number: EVT-1516889
CAS Number: 148769-36-2
Molecular Formula: C7H6F2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HMT1 is classified under the protein arginine methyltransferase family. It is primarily found in yeast cells and has been extensively studied due to its evolutionary conservation and functional similarities to human counterparts. The enzyme is encoded by the HMT1 gene located on chromosome VI of the yeast genome. It interacts with various substrates, including histones and non-histone proteins, thereby playing a significant role in chromatin remodeling and transcriptional regulation .

Synthesis Analysis

Methods of Synthesis

HMT1 protein can be synthesized through recombinant DNA technology. The HMT1 gene is cloned into an expression vector and introduced into a suitable host organism, often Escherichia coli or yeast strains. Following transformation, the host cells are cultured under optimal conditions to induce protein expression.

Technical Details

The purification of HMT1 typically involves several steps:

  • Cell Lysis: The bacterial or yeast cells are lysed using physical or chemical methods to release the intracellular proteins.
  • Affinity Chromatography: Utilizing tags such as His-tags or GST-tags allows for selective purification of HMT1 from other cellular proteins.
  • Dialysis and Concentration: Post-purification, the protein solution may undergo dialysis to remove excess salts and concentrate the protein for further analysis.

Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to verify the purity and identity of the synthesized HMT1 protein .

Molecular Structure Analysis

Structure of HMT1 Protein

The molecular structure of HMT1 reveals a typical architecture for arginine methyltransferases. It contains a catalytic domain characterized by conserved motifs essential for substrate binding and catalysis. The enzyme’s structure allows it to recognize specific arginine residues on target proteins, facilitating efficient methylation.

Data on Molecular Structure

Structural studies using techniques like X-ray crystallography have provided insights into the active site configuration of HMT1. These studies indicate that the enzyme adopts a closed conformation upon substrate binding, which is critical for its catalytic activity. The presence of specific amino acid residues at the active site is crucial for determining substrate specificity .

Chemical Reactions Analysis

Reactions Catalyzed by HMT1

HMT1 catalyzes the methylation of arginine residues on target proteins through a transfer reaction involving S-adenosylmethionine as a methyl donor. This reaction can lead to different types of methylation:

  • Monomethylation: Addition of one methyl group.
  • Dimethylation: Addition of two methyl groups, which can occur symmetrically or asymmetrically.

Technical Details of Reactions

The enzymatic activity can be assessed using in vitro assays where purified HMT1 is incubated with potential substrates in the presence of S-adenosylmethionine. The products can be analyzed through techniques such as mass spectrometry or western blotting using antibodies specific to methylated arginine residues .

Mechanism of Action

Process Involved in Methylation

The mechanism by which HMT1 exerts its function involves several steps:

  1. Substrate Recognition: HMT1 binds to its target protein via specific interactions.
  2. Methyl Transfer: The enzyme facilitates the transfer of a methyl group from S-adenosylmethionine to an arginine residue on the substrate.
  3. Product Release: After catalysis, the modified protein is released while S-adenosylhomocysteine is generated as a byproduct.

Data Supporting Mechanism

Studies have shown that mutations in key residues within HMT1 can significantly impair its ability to methylate substrates, underscoring the importance of these residues in its catalytic mechanism .

Physical and Chemical Properties Analysis

Physical Properties

HMT1 exhibits properties typical of globular proteins:

  • Molecular Weight: Approximately 40 kDa.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

The chemical properties include:

  • Stability: HMT1 remains stable under various pH conditions but is sensitive to extreme temperatures.
  • Activity: Optimal activity occurs at physiological temperatures (30°C) and pH (7.0).

Recombinant forms often require specific buffer systems to maintain stability during storage and analysis .

Applications

Scientific Uses

HMT1 has several applications in scientific research:

  • Gene Regulation Studies: Understanding how arginine methylation affects gene expression.
  • Protein Interaction Studies: Investigating how modifications influence protein-protein interactions.
  • Disease Research: Exploring roles in diseases such as cancer where dysregulation of arginine methylation has been implicated.

Furthermore, insights gained from studying HMT1 can contribute to developing therapeutic strategies targeting similar pathways in human diseases .

Molecular Characterization of HMT1

Structural Features of HMT1

Domain Architecture and Catalytic Motifs

HMT1 (protein-arginine omega-N methyltransferase) is the Saccharomyces cerevisiae homolog of mammalian PRMT1. It features a conserved catalytic core domain with a Rossmann-fold for S-adenosylmethionine (AdoMet) binding and a substrate-binding pocket. Structural studies reveal that HMT1 functions as a hexamer with approximate 32 symmetry, where dimer interfaces form large acidic cavities essential for substrate recognition and catalysis. Mutations at dimer contact sites (e.g., E37A, R40A) abolish activity by disrupting oligomerization [8]. The catalytic site contains invariant glutamate residues ("double-E loop") critical for methyl transfer. A unique "knotted" structure formed by SET motif III (RFINHxCxPN) and motif IV (ELxFDY) positions the arginine substrate near AdoMet [2] [8].

Table 1: Key Structural Domains of HMT1

Domain/RegionFunctionFunctional Impact of Mutation
Rossmann-foldAdoMet bindingLoss of cofactor binding
Dimerization armHexamer assemblyComplete loss of activity (e.g., E37A)
Acidic cavitySubstrate dockingReduced Npl3 binding/methylation
Double-E loopCatalysis (Glu499, Glu508)Abolished methyltransferase activity

Sequence Homology Across Eukaryotes

HMT1 shares >60% sequence identity with human PRMT1 in the AdoMet-binding core. Key catalytic residues (e.g., Glu100, Glu108 in human PRMT1) are conserved across fungi, plants, and mammals. The dimerization domain shows 45% similarity to Caenorhabditis elegans PRMT5, though oligomerization patterns differ [1] [5] [8]. Non-catalytic regions exhibit divergence; yeast HMT1 lacks the N-terminal extensions found in mammalian PRMT1 that regulate subcellular localization. Phylogenetic analysis places HMT1 in the Type I PRMT clade with PRMT1, 3, 4, 6, and 8 [4] [7].

Post-Translational Modifications of HMT1

HMT1 undergoes automethylation at multiple arginine residues, which self-regulates its activity by modulating substrate affinity. Phosphorylation sites (e.g., Ser284–Ser289) are predicted in regulatory loops, though kinases remain unidentified. Ubiquitination at Lys136 targets HMT1 for proteasomal degradation, fine-tuning cellular abundance [4] [6]. These modifications create feedback loops: automethylation reduces activity toward histones but not hnRNPs, enabling substrate-specific modulation [7] [10].

Enzymatic Activity and Substrate Specificity

Protein-Arginine Methyltransferase (PRMT) Classification

HMT1 is a Type I PRMT (EC 2.1.1.319) that catalyzes asymmetric dimethylation (ADMA) of arginine. It first generates ω-Nᴳ-monomethylarginine (MMA), then adds a second methyl group to the same terminal nitrogen to form ADMA. This contrasts with Type II enzymes (e.g., PRMT5) producing symmetric dimethylarginine (SDMA) or Type III enzymes (e.g., PRMT7) restricted to MMA. Structural determinants of Type I specificity include a catalytic phenylalanine (Phe379 in PRMT5; equivalent to Met in Type I) that sterically constrains substrate orientation [4] [5] [7].

Methylation Targets: Histones, hnRNPs, and RNA-Binding Proteins

HMT1 methylates both histone and non-histone substrates:

  • Histones: Asymmetric dimethylation of H4R3 (H4R3me2a) promotes transcriptional activation. In vitro, HMT1 dimethylates H3R2 (H3R2me2a), though in vivo relevance is unconfirmed [1] [7].
  • hnRNPs/RBPs: Npl3 (mRNA export), Hrp1 (3ʹ-end processing), Yra1 (TREX component), and Nab2 (polyA tail length control). Methylation occurs in RGG/RG motifs (e.g., Npl3 RGG repeats) [9].
  • Non-coding RNA regulators: Genome-wide binding shows HMT1 occupancy at 40% of tRNA genes. Loss of HMT1 increases tRNA abundance by dysregulating RNA Pol III via Bdp1 interaction [1].

Table 2: Major Substrates of HMT1 and Functional Impacts

SubstrateMethylation SiteBiological Consequence
Histone H4R3 (asymmetric)Silent chromatin maintenance [3]
Histone H3R2 (asymmetric)In vitro catalysis; role in transcription [7]
Npl3Multiple RGG motifsNuclear export, mRNP assembly [9]
Hrp1RGG domain3ʹ-end processing, Nab2 interaction [9]
Bdp1 (TFIIIB)UnknowntRNA synthesis regulation [1]

Kinetic Mechanisms of Asymmetric vs. Symmetric Dimethylation

HMT1 follows sequential bisubstrate kinetics: AdoMet binds first, followed by the arginine substrate. Processive dimethylation occurs without substrate release, with Kₘ for AdoMet ≈ 8 μM. Product specificity (ADMA vs. SDMA) is governed by active-site geometry:

  • Steric constraints: A conserved methionine (Met48 in HMT1) allows free rotation of monomethylarginine, enabling second methylation on the same nitrogen.
  • Dimer dependence: Catalysis requires reciprocal trans-complementation between dimer subunits. Mutations disrupting dimerization (e.g., E37A) abolish activity [7] [8].
  • Contrast with Type II PRMTs: PRMT5 contains Phe379 that forces symmetric orientation. Mutating Phe379 to Met converts PRMT5 to a hybrid enzyme producing both ADMA and SDMA [5].

Table 3: Kinetic Comparison of Type I vs. Type II PRMTs

ParameterType I (HMT1/PRMT1)Type II (PRMT5)
ProductAsymmetric dimethylarginine (ADMA)Symmetric dimethylarginine (SDMA)
Catalytic ResidueMethionine (substrate rotation)Phenylalanine (substrate constraint)
Kₘ for AdoMet5–10 μM2–5 μM
ProcessivityProcessive dimethylationDistributive (SDMA requires MMA release)
OligomerizationFunctional dimer/hexamerObligate dimer

Compound Names Mentioned: HMT1, PRMT1, PRMT5, Npl3, Hrp1, Yra1, Nab2, Bdp1, AdoMet, SAM, SAH, H4R3me2a, H3R2me2a, ADMA, SDMA, MMA.

Properties

CAS Number

148769-36-2

Product Name

HMT1 protein

Molecular Formula

C7H6F2O2

Synonyms

HMT1 protein

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